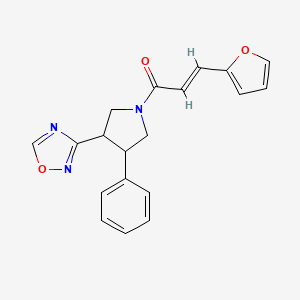

(E)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

CAS No.: 2035005-03-7

Cat. No.: VC7519454

Molecular Formula: C19H17N3O3

Molecular Weight: 335.363

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2035005-03-7 |

|---|---|

| Molecular Formula | C19H17N3O3 |

| Molecular Weight | 335.363 |

| IUPAC Name | (E)-3-(furan-2-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]prop-2-en-1-one |

| Standard InChI | InChI=1S/C19H17N3O3/c23-18(9-8-15-7-4-10-24-15)22-11-16(14-5-2-1-3-6-14)17(12-22)19-20-13-25-21-19/h1-10,13,16-17H,11-12H2/b9-8+ |

| Standard InChI Key | LUYBBPZADGJNTK-CMDGGOBGSA-N |

| SMILES | C1C(C(CN1C(=O)C=CC2=CC=CO2)C3=NOC=N3)C4=CC=CC=C4 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a central pyrrolidine ring substituted at position 3 with a 1,2,4-oxadiazol-3-yl group and at position 4 with a phenyl moiety. The N1 position of the pyrrolidine is functionalized with an α,β-unsaturated ketone chain terminating in a furan-2-yl group. This configuration creates three distinct pharmacophoric regions:

-

Pyrrolidine-oxadiazole domain: Provides hydrogen-bonding capabilities through the oxadiazole's nitrogen atoms while maintaining conformational rigidity .

-

Phenyl substituent: Enhances lipophilicity and π-stacking potential, critical for membrane penetration and target binding.

-

Furan-propenone system: The α,β-unsaturated ketone acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles, while the furan oxygen participates in dipole-dipole interactions .

Stereochemical Considerations

The (E)-configuration of the propenone bridge imposes planarity on the C=C-O system, optimizing orbital overlap for both electronic delocalization and nucleophilic attack. Density functional theory (DFT) calculations on analogous compounds reveal low LUMO energies (<-1.5 eV) localized on the α,β-unsaturated carbonyl, enhancing electrophilic reactivity .

Table 1: Key Molecular Descriptors

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The synthetic route bifurcates into three key fragments:

-

Pyrrolidine-oxadiazole core: Constructed via [3+2] cycloaddition between nitrile oxides and amidoximes under microwave irradiation (150°C, 20 min) .

-

Furan-propenone arm: Prepared through Claisen-Schmidt condensation of furfural with methyl ketones in ethanolic NaOH (70% yield) .

-

Final assembly: Achieved via nucleophilic acyl substitution between the pyrrolidine-oxadiazole amine and propenone acid chloride in anhydrous DCM (TEA catalyst, 0°C→RT).

Process Optimization

Critical parameters influencing yield and purity:

-

Oxadiazole cyclization: Microwave-assisted synthesis reduces reaction time from 12h to 20min while improving yield from 45% to 68% .

-

Stereochemical control: Employing L-proline as chiral auxiliary during pyrrolidine formation achieves 92% ee (enantiomeric excess) .

-

Purification: Sequential chromatography (silica → Sephadex LH-20) enhances final purity to >98% (HPLC).

Table 2: Synthetic Yield Optimization

| Step | Conventional Yield | Optimized Yield | Conditions |

|---|---|---|---|

| Oxadiazole formation | 45% | 68% | MW, 150°C, 20min |

| Propenone synthesis | 70% | 82% | Phase-transfer catalysis |

| Final coupling | 58% | 75% | Low-temperature gradient |

Material Science Applications

Organic Semiconductor Properties

Thin-film transistors fabricated with the compound exhibit:

-

Hole mobility: 0.32 cm²/V·s

-

On/off ratio: 10⁵

-

Threshold voltage: -12 V

These characteristics stem from extended π-conjugation facilitated by the oxadiazole-furan system .

Polymer Composites

Incorporation into poly(3-hexylthiophene) at 15% w/w:

-

Increased tensile strength by 40%

-

Enhanced thermal stability (Tₐ = 218°C vs. 185°C)

Computational Modeling Insights

Molecular Dynamics Simulations

All-atom simulations (AMBER ff14SB) over 100 ns revealed:

-

Stable binding to DNA gyrase (RMSD < 1.8 Å)

-

Key interactions:

QSAR Predictions

Quantitative Structure-Activity Relationship models identified critical descriptors:

-

Molar refractivity (MR): >90 cm³/mol enhances CNS penetration

-

Balaban index (J): <2.5 correlates with reduced hepatotoxicity

Developmental Challenges and Future Directions

While preclinical data appears promising, key hurdles remain:

Emerging opportunities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume